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Cat. No.: B15613741 Get Quote

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase

Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in

hematopoietic cells, including T-cells, B-cells, and dendritic cells (DCs).[1][2] It functions as a

critical negative regulator of immune responses.[1][3] Within the cancer-immunity cycle, HPK1

dampens signaling downstream of the T-cell receptor (TCR) and B-cell receptor (BCR), thereby

attenuating immune cell activation, proliferation, and cytokine production.[1][4][5][6]

Upon TCR engagement, HPK1 is activated and subsequently phosphorylates the adaptor

protein SLP-76 (Src homology 2 domain-containing leukocyte protein of 76 kDa) at the Ser376

residue.[5][7][8] This phosphorylation event leads to the proteasomal degradation of SLP-76,

which in turn weakens the signal transduction required for a robust anti-tumor immune

response.[7] The demonstrated ability of HPK1 knockout or kinase-dead models to enhance T-

cell signaling and inhibit tumor growth has established HPK1 as a compelling therapeutic target

in immuno-oncology.[2][6][7] Pharmacological inhibition of HPK1 is a promising strategy to

reinvigorate anti-tumor immunity.[6][9]

Hpk1-IN-55: A Potent and Selective HPK1 Inhibitor
Hpk1-IN-55 (also referred to as compound 19 in some literature) is a potent, selective, and

orally active small molecule inhibitor of HPK1.[10] Its high affinity and specificity make it a

valuable tool for studying the therapeutic potential of HPK1 inhibition. Hpk1-IN-55 has been

shown to effectively block HPK1 enzymatic activity, engage the target in cellular contexts, and
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produce downstream functional effects consistent with the reversal of HPK1-mediated immune

suppression.[10]

Data Presentation: Quantitative Analysis
The following tables summarize the key quantitative data for Hpk1-IN-55, detailing its binding

affinity, cellular activity, and in vivo target engagement.

Table 1: Biochemical and Cellular Activity of Hpk1-IN-55

Parameter Assay Type Cell/System Value Reference

IC50

HPK1
Enzymatic
Inhibition

Biochemical <0.51 nM [10]

Kinase

Selectivity
GCK-like kinase Biochemical

>637-fold vs.

HPK1
[10]

LCK Biochemical
>1022-fold vs.

HPK1
[10]

EC50 IL-2 Secretion Human PBMCs 43.3 nM [10]

IL-2 Release
Purified Human

Pan T-cells
38.8 nM [10]

IFN-γ Release
Purified Human

Pan T-cells
49.2 nM [10]

| Proliferation | T-cell Proliferation | Purified Human Pan T-cells | Increased proliferation

(0.00457-10 µM) |[10] |

Table 2: In Vivo Target Engagement of Hpk1-IN-55
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Animal Model Dosing Regimen Key Finding Reference

Balb/c mice with
CT26 colorectal
tumor

10 and 30 mg/kg

>50% inhibition of
pSLP76 in the
spleen for over 6
hours

[10]

Balb/c mice with CT26

colorectal tumor
3 mg/kg

Did not achieve

sustained pSLP76

reduction

[10]

| Balb/c mice with CT26 colorectal tumor | 1.5-12 mg/kg (p.o., b.i.d, 5 weeks) | Demonstrated

good target engagement and anti-tumor effects |[10] |

Signaling Pathways and Experimental Workflows
Visual diagrams are provided below to illustrate the HPK1 signaling cascade and the logical

workflow for inhibitor evaluation.
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Workflow for evaluating an HPK1 inhibitor.
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Logical flow from binding affinity to function.
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Experimental Protocols
Detailed methodologies for key assays used to characterize Hpk1-IN-55 are outlined below.

These protocols are synthesized from standard practices described in the cited literature.[2][7]

[8][11]

Biochemical HPK1 Kinase Inhibition Assay (TR-FRET)
Objective: To determine the in vitro potency (IC50) of Hpk1-IN-55 against purified HPK1

enzyme.

Principle: This time-resolved fluorescence energy transfer (TR-FRET) assay measures the

phosphorylation of a biotinylated peptide substrate by HPK1. A europium-labeled anti-

phosphoserine antibody binds to the phosphorylated peptide, bringing it in proximity to a

streptavidin-allophycocyanin (APC) conjugate, which results in a FRET signal.

Materials:

Recombinant human HPK1 enzyme

Biotinylated peptide substrate (e.g., based on SLP-76 sequence)

ATP (Adenosine triphosphate)

Kinase reaction buffer (e.g., HEPES, MgCl2, DTT, Brij-35)

Hpk1-IN-55 (serial dilutions)

Europium-labeled anti-phosphoserine antibody

Streptavidin-APC

Stop/Detection buffer (contains EDTA to chelate Mg2+ and stop the reaction)

Low-volume 384-well assay plates

TR-FRET compatible plate reader

Method:
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Prepare serial dilutions of Hpk1-IN-55 in DMSO and then dilute into the kinase reaction

buffer.

Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the assay plate wells.

Add 2.5 µL of a solution containing the HPK1 enzyme and the biotinylated peptide substrate

to each well.

Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

Initiate the kinase reaction by adding 5 µL of ATP solution to each well.

Incubate the reaction for 1-2 hours at room temperature.

Stop the reaction by adding 10 µL of the Stop/Detection buffer containing the Eu-antibody

and Streptavidin-APC.

Incubate for 1 hour at room temperature to allow for antibody binding.

Read the plate on a TR-FRET plate reader, measuring emission at both donor (Eu) and

acceptor (APC) wavelengths.

Calculate the TR-FRET ratio and plot the percentage of inhibition against the inhibitor

concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Target Engagement: pSLP-76 Inhibition Assay
Objective: To measure the ability of Hpk1-IN-55 to inhibit HPK1 activity within a cellular context

by quantifying the phosphorylation of its direct substrate, SLP-76.

Principle: Human peripheral blood mononuclear cells (PBMCs) are treated with the inhibitor

and then stimulated via the T-cell receptor. The level of phosphorylated SLP-76 (pSLP-76) at

the Ser376 site is measured, typically by flow cytometry or a sensitive ELISA.

Materials:

Cryopreserved human PBMCs
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RPMI-1640 culture medium with 10% FBS

Hpk1-IN-55 (serial dilutions)

T-cell stimulation reagent (e.g., anti-CD3/anti-CD28 antibodies)

Fixation and permeabilization buffers (e.g., BD Cytofix/Cytoperm)

Fluorescently-conjugated antibody against pSLP-76 (Ser376)

Flow cytometer

Method:

Thaw and culture human PBMCs overnight.

Plate the cells (e.g., 1x10^6 cells/well) in a 96-well plate.

Pre-treat the cells with serial dilutions of Hpk1-IN-55 or DMSO control for 1-2 hours.

Stimulate the T-cells by adding anti-CD3/anti-CD28 antibodies for a short period (e.g., 5-15

minutes).

Immediately fix the cells by adding a fixation buffer to stop all enzymatic activity.

Permeabilize the cells to allow intracellular antibody staining.

Stain the cells with the fluorescently-conjugated anti-pSLP-76 antibody.

Wash the cells to remove unbound antibody.

Acquire data on a flow cytometer, gating on the T-cell population.

Determine the median fluorescence intensity (MFI) of the pSLP-76 signal for each condition.

Plot the percentage of pSLP-76 inhibition against inhibitor concentration to calculate the

EC50 value.
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Functional Assay: Cytokine Release (IL-2/IFN-γ)
Objective: To assess the downstream functional consequence of HPK1 inhibition on T-cell

activation by measuring cytokine production.

Principle: PBMCs or purified T-cells are treated with Hpk1-IN-55 and stimulated. The increased

signaling resulting from HPK1 inhibition leads to enhanced production and secretion of effector

cytokines like IL-2 and IFN-γ, which are quantified in the culture supernatant.

Materials:

Human PBMCs or purified T-cells

Culture medium and plates

Hpk1-IN-55 (serial dilutions)

T-cell stimulation reagent (e.g., anti-CD3/anti-CD28)

ELISA or Luminex-based kits for human IL-2 and IFN-γ

Method:

Plate PBMCs or T-cells in a 96-well culture plate.

Treat cells with serial dilutions of Hpk1-IN-55 or DMSO control.

Add a T-cell stimulation reagent.

Incubate the cells for 24-72 hours at 37°C in a CO2 incubator.

After incubation, centrifuge the plate and collect the culture supernatant.

Quantify the concentration of IL-2 and/or IFN-γ in the supernatant using a commercially

available ELISA or multiplex bead-based assay kit, following the manufacturer's instructions.

Plot the cytokine concentration against the inhibitor concentration and fit the data to

determine the EC50 value, representing the concentration at which the inhibitor induces a

half-maximal response.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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